1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine involves various chemical reactions and methodologies. For example, the preparation of 6,7-dihydro-5H-cyclopenteno[b]pyridine from 1-amino-2-cyanocyclopentene through processes such as acetylation, cyclization, and chlorination demonstrates the complexity and precision required in synthesizing such compounds (Zhao Xin-qi, 2007). Moreover, the development of novel synthesis routes, as seen in the multicomponent condensation approach for producing derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, highlights the ongoing innovation in chemical synthesis methods (I. V. Dyachenko et al., 2020).
Molecular Structure Analysis
The structural determination of similar compounds, such as 6,7-dihydro-2-methoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, through X-ray diffraction illustrates the significance of molecular structure analysis. These studies provide valuable insights into the molecular configurations, bond lengths, and angles, which are critical for understanding the chemical behavior and potential applications of these compounds (A. Moustafa & A. S. Girgis, 2007).
Chemical Reactions and Properties
The reactivity and functional group transformations in the synthesis of pyridine derivatives offer a glimpse into the chemical properties of such compounds. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through reactions with various nucleophiles underlines the versatility and wide range of reactions applicable to these structures (T. Goto et al., 1991).
Scientific Research Applications
Pharmaceutical and Bactericide Research
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine, also known as 6,7-Dihydro-5H-cyclopenta[b] pyridine, is prominently used in the pharmaceutical industry. Its applications extend to the development of bactericides and antimicrobials. This compound plays a crucial role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Significantly, it serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome, highlighting its importance in advanced pharmaceutical research (Fu Chun, 2007).
Synthesis Techniques
Various synthesis methods for 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine have been developed, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, yields up to 87.4%, suggesting its potential for broader development and application in various fields (Fu Chun, 2007).
Biomedical Applications
The structure of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine is closely related to pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with biomedical applications. These compounds are known for their versatility in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic treatments. The scaffold of this compound has been used in various marketed preparations, underlining its significance in the development of new therapeutic agents (A. Deep et al., 2016).
Environmental Applications
Research has also explored the degradation mechanism of pyridine, a related compound, in drinking water using dielectric barrier discharge (DBD). This study provides insights into the treatment of nitrogen heterocyclic compounds in water, which may have implications for the environmental applications of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine derivatives (Yang Li et al., 2017).
properties
IUPAC Name |
2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-8-7-9-4-2-6-11(9)12-10(8)5-1/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEKFUDZCWEZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)N=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188001 | |
Record name | 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine | |
CAS RN |
34421-99-3 | |
Record name | 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34421-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034421993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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